4-Chloroquinazolin-7-yl acetate
Description
Properties
CAS No. |
179246-12-9 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.628 |
IUPAC Name |
(4-chloroquinazolin-7-yl) acetate |
InChI |
InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-8-9(4-7)12-5-13-10(8)11/h2-5H,1H3 |
InChI Key |
DWJJDECJWGWPBW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NC=N2)Cl |
Synonyms |
7-ACETOXY-4-CHLOROQUINAZOLINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Physico-Chemical Properties :
- The compound features a quinazoline core substituted with a chlorine atom at position 4, a methoxy group at position 7, and an acetate ester at position 4. These substituents influence its solubility, stability, and reactivity.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
The following table compares 4-chloroquinazolin-7-yl acetate with structurally related quinazoline derivatives:
Key Differences and Implications
Substituent Effects: Chlorine vs. Fluorine: The chlorine atom in this compound provides moderate electronegativity, while fluorine in 4-[(7-fluoroquinazolin-4-yl)oxy]aniline enhances polarity and metabolic stability .
Functional Group Variations: The ketone group in 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate introduces hydrogen-bonding sites, which could enhance interactions with biological targets . The hydrochloride salt in 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride enhances ionic solubility, making it more suitable for pharmaceutical formulations .
Biological Relevance: Quinazoline derivatives with aryl amino groups (e.g., 4-((3-chloro-2-fluorophenyl)amino)-...) are often designed to target tyrosine kinases, a common strategy in anticancer drug development . The methoxy group at position 7 in all compounds may sterically hinder interactions with certain enzymes, altering metabolic pathways .
Data Discrepancies and Limitations
- CAS Number Conflicts: and list conflicting CAS numbers for this compound (23055-75-6 vs. 230955-75-6).
- Missing Data : Some compounds lack CAS numbers or detailed biological activity data in the provided evidence, limiting direct comparisons of efficacy or toxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-Chloroquinazolin-7-yl acetate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is synthesized via acetylation of 4-chloro-7-hydroxyquinazolin-6-ol using acetic anhydride in the presence of pyridine under reflux conditions. Industrial-scale production employs controlled reactors and purification via recrystallization or chromatography to ensure high purity . Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side reactions.
| Reaction Component | Role | Optimization Notes |
|---|---|---|
| Acetic anhydride | Acetylating agent | Excess (1.5–2.0 equiv) ensures complete acetylation |
| Pyridine | Base/catalyst | Neutralizes HCl byproduct, enhancing reaction efficiency |
| Reflux conditions | Temperature control | Ensures reaction completion without thermal degradation |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography using SHELX software refines crystal structures, resolving ambiguities in stereochemistry. For example, SHELXL refines thermal displacement parameters and hydrogen bonding networks, critical for understanding intermolecular interactions .
Q. What are the dominant chemical reactions of this compound, and how do conditions influence product distribution?
- Methodological Answer : The compound undergoes:
- Nucleophilic substitution : Chlorine at position 4 reacts with amines/thiols under basic conditions (e.g., NaOH/EtOH).
- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions cleave the acetate group to regenerate 4-chloro-7-hydroxyquinazolin-6-ol.
- Oxidation/Reduction : Controlled oxidation (KMnO₄) modifies the quinazoline ring, while reduction (NaBH₄) saturates the heterocycle.
Reaction monitoring via TLC or HPLC ensures selective product formation .
Advanced Research Questions
Q. How does this compound interact with enzyme targets, and what experimental approaches elucidate its inhibitory mechanisms?
- Methodological Answer : The compound acts as a competitive inhibitor in enzyme assays (e.g., kinase or protease studies). Surface Plasmon Resonance (SPR) quantifies binding affinity (KD), while molecular docking (AutoDock Vina) predicts binding modes. For example, the acetate group may form hydrogen bonds with catalytic residues, while the chlorine atom enhances hydrophobic interactions. Dose-response curves (IC₅₀) and kinetic studies (Lineweaver-Burk plots) validate inhibition mechanisms .
| Assay Type | Purpose | Key Parameters |
|---|---|---|
| SPR | Binding affinity | Flow rate, ligand density, buffer pH |
| Docking | Binding mode prediction | Force field selection, grid box size |
| Kinetic assays | Inhibition mechanism | Substrate concentration, reaction time |
Q. How do structural modifications (e.g., substituent variation) alter the biological activity and selectivity of this compound derivatives?
- Methodological Answer : Systematic SAR studies compare derivatives like 4-chloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) to identify pharmacophores. Comparative Activity Tables highlight substituent effects:
| Derivative | Modification | Activity (IC₅₀, nM) |
|---|---|---|
| Parent compound | None | 120 |
| 6,7-Dimethoxy | Methoxy addition | 45 |
| 4-Fluoro | Chlorine replacement | 220 |
| Activity is assessed via cell-based assays (e.g., cytotoxicity in cancer lines) and selectivity profiling against off-target enzymes . |
Q. What strategies resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values) arise from assay variability (cell type, incubation time) or compound purity. Mitigation strategies include:
- Orthogonal validation : Re-testing in independent assays (e.g., fluorescence polarization vs. radiometric).
- Batch analysis : HPLC purity checks (>95%) and counterion verification (e.g., via ion chromatography).
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., using PRISMA guidelines) .
Key Notes for Experimental Design
- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or low-symmetry space groups .
- Synthetic Scale-Up : Industrial protocols prioritize solvent recovery (e.g., acetic acid recycling) and waste minimization .
- Safety : Follow PPE guidelines (goggles, gloves) and waste disposal protocols for chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
